molecular formula C10H17ClN4O2 B13232366 N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride CAS No. 1193389-50-2

N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride

Cat. No.: B13232366
CAS No.: 1193389-50-2
M. Wt: 260.72 g/mol
InChI Key: VPJGDRJBNBNTPO-UHFFFAOYSA-N
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Description

N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride is a synthetic compound featuring a 1-methyl-4-oxoimidazolidine core conjugated with a piperidine-3-carboxamide moiety. The hydrochloride salt enhances its solubility, a common modification for pharmaceutical applications.

Properties

CAS No.

1193389-50-2

Molecular Formula

C10H17ClN4O2

Molecular Weight

260.72 g/mol

IUPAC Name

N-(1-methyl-4-oxoimidazolidin-2-ylidene)piperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C10H16N4O2.ClH/c1-14-6-8(15)12-10(14)13-9(16)7-3-2-4-11-5-7;/h7,11H,2-6H2,1H3,(H,12,13,15,16);1H

InChI Key

VPJGDRJBNBNTPO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC1=NC(=O)C2CCCNC2.Cl

Related CAS

1181457-76-0

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis typically proceeds via three main stages:

  • Formation of the Imidazole Ring System:
    The imidazole ring is constructed from glyoxal and ammonia or related precursors. Glyoxal reacts with ammonia under controlled conditions to form glyoxaline intermediates, which cyclize to yield the imidazole core with a 1-methyl-4-oxo substitution pattern.

  • Synthesis of the Piperidine-3-carboxamide Moiety:
    The piperidine ring is prepared either by reduction of pyridine derivatives or via cyclization of suitable precursors. The 3-carboxamide functionality is introduced by amidation of the corresponding piperidine-3-carboxylic acid or its activated derivative.

  • Coupling of Imidazole and Piperidine Units:
    The final step involves coupling the imidazole derivative with the piperidine-3-carboxamide. This is achieved using coupling agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents under anhydrous conditions to form the desired amide bond. The hydrochloride salt is then formed by treatment with hydrochloric acid to improve solubility and stability.

Detailed Synthetic Procedure

Step Reaction Description Reagents/Conditions Notes
1 Imidazole ring formation Glyoxal + Ammonia, reflux in aqueous or alcoholic solvent Controlled pH and temperature to favor ring closure
2 Piperidine-3-carboxylic acid synthesis Reduction of pyridine-3-carboxylic acid or cyclization of precursors Use of reducing agents like catalytic hydrogenation or borohydrides
3 Amidation to form piperidine-3-carboxamide Activation of carboxylic acid (e.g., acid chloride formation) followed by reaction with ammonia or amine Anhydrous conditions to prevent hydrolysis
4 Coupling of imidazole derivative with piperidine-3-carboxamide Use of coupling agents (EDC, DCC) in solvents like DMF or DCM, under inert atmosphere Reaction monitored by TLC or HPLC for completion
5 Formation of hydrochloride salt Treatment with HCl in ether or ethanol Enhances solubility and crystallinity

Industrial Scale Considerations

  • Optimization: Industrial synthesis focuses on maximizing yield and purity, employing automated reactors and continuous flow chemistry to control reaction parameters precisely.
  • Purification: Crystallization of the hydrochloride salt is preferred for ease of handling and stability.
  • Quality Control: Characterization by IR, NMR, and mass spectrometry ensures structural integrity and absence of impurities.

Chemical Reaction Analysis Relevant to Preparation

Types of Chemical Reactions Involved

Common Reagents and Conditions

Reaction Type Reagents Typical Conditions Purpose
Imidazole ring synthesis Glyoxal, ammonia Reflux, aqueous/alcoholic medium Ring closure
Reduction Sodium borohydride, catalytic hydrogenation Mild temperature, inert atmosphere Piperidine ring formation
Coupling EDC, DCC, HOBt Anhydrous solvents (DMF, DCM), room temperature to mild heating Amide bond formation
Salt formation HCl gas or aqueous HCl Room temperature, solvent evaporation Formation of hydrochloride salt

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Confirms amide bond formation (amide I and II bands), imidazole ring vibrations, and hydrochloride salt presence.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows characteristic signals for methyl group on imidazole, piperidine ring protons, and amide NH.
    • ^13C NMR confirms carbonyl carbons of amide and imidazole keto groups.
  • Mass Spectrometry (MS): Confirms molecular weight (260.72 g/mol for hydrochloride salt).
  • Elemental Analysis: Validates composition consistent with C10H17ClN4O2.

Comparative Structural and Functional Analysis

Feature This compound Related Imidazolinone Derivatives Notes
Core structure 1-methyl-4-oxoimidazolidine ring Similar imidazoline cores Provides biological activity scaffold
Side chain Piperidine-3-carboxamide Aromatic or heterocyclic substituents Influences solubility and receptor binding
Salt form Hydrochloride Various salts (e.g., sulfate, phosphate) Enhances solubility and stability
Molecular weight 260.72 g/mol Varies Moderate molecular size for drug-like properties

Summary of Research Findings on Preparation

  • The compound is synthesized via well-established organic reactions: imidazole ring formation from glyoxal and ammonia, piperidine ring synthesis by reduction, and amide bond coupling using carbodiimide reagents.
  • Hydrochloride salt formation is a critical final step for pharmaceutical relevance.
  • Analytical methods confirm the successful synthesis and purity.
  • Industrial production optimizes these steps with continuous flow and automated systems to ensure reproducibility and scalability.
  • The compound’s unique structure makes it a promising candidate for medicinal chemistry research, particularly for antibacterial and other biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of imidazolinone derivatives, which exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Application/Notes
Target Compound C10H16ClN5O2* ~289.7† Piperidine-3-carboxamide, 1-methylimidazolidinone Not reported Not reported Under investigation; structural analog of muscle relaxants and herbicides
[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxoimidazolidin-2-yl]thioacetonitrile (6d) C14H10N2O2S 294.3 Benzodioxole, thioacetonitrile 211–213 66 Synthetic intermediate; no reported bioactivity
Imazamox C15H19N3O4 321.3 Methoxymethylpyridine, isopropyl Not reported Not reported Herbicide (imidazolinone class)
Tizanidine Hydrochloride C9H13ClN5S 253.75 Benzothiadiazole, 4,5-dihydroimidazol-2-yl Not reported Not reported Muscle relaxant (α2-adrenergic agonist)
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride C9H19Cl2N3 240.18 Piperidine, 1-methylimidazoline Not reported Not reported Structural analog; potential CNS applications
Phenamazoline Hydrochloride C10H14ClN3 227.69 Aniline, 4,5-dihydroimidazol-2-yl Not reported Not reported Decongestant (α-adrenergic agonist)

*Inferred from structural components; †Calculated based on analogous compounds.

Key Observations:

Core Structure : The target compound shares the 1-methyl-4-oxoimidazolidine core with tizanidine and Phenamazoline, both of which are pharmacologically active. However, its piperidine-3-carboxamide side chain distinguishes it from analogs with aromatic (e.g., benzodioxole in 6d) or heterocyclic substituents (e.g., benzothiadiazole in tizanidine).

Functional Groups :

  • The thioether and ester groups in compounds 6d, 6e, and 6f contribute to higher melting points (200–254°C) but limit bioavailability compared to the target compound’s carboxamide group.
  • Imazamox and imazethapyr feature pyridinecarboxylic acid groups, critical for herbicidal activity, whereas the target’s carboxamide may favor receptor binding in mammalian systems.

Pharmacological Potential: Tizanidine’s muscle relaxant activity suggests that the target compound’s imidazolidine-piperidine scaffold could interact with adrenergic or GABAergic pathways.

Biological Activity

N-(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₇H₁₁N₃O₃
  • Molecular Weight : 185.18 g/mol
  • IUPAC Name : 2-[(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid

This compound exhibits its biological activity through various mechanisms:

  • Anticancer Activity : Studies indicate that compounds with imidazole derivatives can inhibit the proliferation of different cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antiviral Properties : The compound has shown potential as an antiviral agent. It appears to interfere with viral replication processes, which could be beneficial in treating viral infections .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting a potential role in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AnticancerInhibits proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells
AntiviralReduces viral load in infected cell cultures
Anti-inflammatoryDecreases levels of TNF-alpha and IL-6

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of imidazole derivatives, including N-(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine derivatives. Results indicated a significant reduction in cell viability in breast cancer cell lines treated with these compounds. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, N-(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine derivatives were tested against various viruses. The results demonstrated that these compounds effectively reduced viral replication in vitro, suggesting their potential application in antiviral therapies .

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